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molecular formula C10H11ClN4O B1594952 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91446-15-0

4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1594952
M. Wt: 238.67 g/mol
InChI Key: JVPZYGIDOLOTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977345B2

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (2.0 g, 12.9 mmol, 1.0 eq.) and ethyl acetate. The mixture was heated to 50° C. After 10 minutes p-toluenesulfonic acid (50 mg) was added, followed by the addition of 2,3-dihydropurane (1.09 g, 15.5 mmol, 1.2 eq). The resulting reaction mixture was heated at 50° C. with stirring for 1 hour and was then cooled to room temperature at which time aqueous ammonia was added. After 5 minutes the organic layer was separated, and washed twice with water (100 ml) and once with brine (100 ml). The ethyl acetate was removed and petroleum ether was added. The mixture was heated and filtered thru cotton. Removal of the petroleum ether in vacuo afforded 4-chloro-1-(tetrahydro-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine as a light yellow colored solid (2.35 g, 77%). 1H NMR (400 MHz, CDCl3): 8.81(s, 1H), 8.22 (s, 1H), 6.05 (dd, 1H), 4.14 (m, 1H), 3.81 (m, 1H), 2.61 (m, 1H), 2.14 (m, 1H), 1.99 (m, 1H), 1.81 (m, 2H), 1.64 (m, 1H); MS (ESI) for C10H11ClN4O: 239 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.[C:11]1(C)C=[CH:15][C:14](S(O)(=O)=O)=[CH:13][CH:12]=1.N.C(OCC)(=[O:25])C>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:15]3[CH2:14][CH2:13][CH2:12][CH2:11][O:25]3)[N:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
followed by the addition of 2,3-dihydropurane (1.09 g, 15.5 mmol, 1.2 eq)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After 5 minutes the organic layer was separated
Duration
5 min
WASH
Type
WASH
Details
washed twice with water (100 ml) and once with brine (100 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed
ADDITION
Type
ADDITION
Details
petroleum ether was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the petroleum ether in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2OCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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